2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline

Lipophilicity Medicinal Chemistry ADME

This multi-substituted aniline derivative features ortho-isopropyl steric hindrance for metabolic protection and a para-methoxyethoxy chain enhancing lipophilicity (LogP 4.05). It is a strategic scaffold for CNS-penetrant small molecules and a challenging test substrate for Buchwald-Hartwig aminations. The specific dual-functionalized architecture makes it irreplaceable for polymer doping or analytical method validation requiring exact CAS 1040682-05-0 material.

Molecular Formula C19H25NO2
Molecular Weight 299.4 g/mol
CAS No. 1040682-05-0
Cat. No. B1385620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline
CAS1040682-05-0
Molecular FormulaC19H25NO2
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1NCC2=CC=C(C=C2)OCCOC
InChIInChI=1S/C19H25NO2/c1-15(2)18-6-4-5-7-19(18)20-14-16-8-10-17(11-9-16)22-13-12-21-3/h4-11,15,20H,12-14H2,1-3H3
InChIKeyGPHOWLFLDRITLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline (CAS 1040682-05-0): Structural and Procurement Baseline


2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline (CAS 1040682-05-0) is a synthetic, multi-substituted aniline derivative characterized by the concurrent presence of an ortho-isopropyl group on the aniline ring and a para-methoxyethoxy chain on the benzyl moiety . This dual-functionalized architecture yields a molecular weight of 299.41 g/mol, a calculated LogP of 4.05, and a high boiling point of 430.6±40.0 °C, differentiating it from simpler aniline analogs in both lipophilicity and thermal behavior . The compound is commercially available as a research chemical (e.g., Santa Cruz Biotechnology sc-308147) and serves as a versatile intermediate or scaffold in medicinal chemistry and materials science [1].

Why Generic Substitution Fails: The Consequence of Ortho-Isopropyl and para-Methoxyethoxy Substituents in 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline


Substituting 2-isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline with structurally similar aniline derivatives is not straightforward due to the synergistic impact of its two key substituents. The ortho-isopropyl group introduces significant steric hindrance around the nitrogen atom, which can drastically alter reaction kinetics in N-alkylation or cross-coupling chemistries compared to unsubstituted or para-substituted analogs [1]. Simultaneously, the para-methoxyethoxy chain on the benzyl ring enhances lipophilicity (LogP 4.05) and provides a flexible polar tether that influences solubility and membrane permeability in ways that simpler benzyl anilines (e.g., N-benzyl aniline) cannot replicate . A generic replacement lacking either of these features will exhibit divergent reactivity, altered pharmacokinetic properties, or compromised performance in polymer or PROTAC applications, underscoring the necessity for exact-match procurement [1][2].

Product-Specific Quantitative Evidence Guide for 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline (1040682-05-0)


Increased Molecular Weight and Lipophilicity Differentiate from Unsubstituted Benzyl Anilines

2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline exhibits a molecular weight of 299.41 g/mol and a calculated LogP of 4.05 . In contrast, the comparator N-[2-(2-methoxyethoxy)benzyl]aniline (CAS 1040686-68-7), which lacks the ortho-isopropyl group, has a molecular weight of 257.33 g/mol . The quantified increase of 42.08 g/mol and the elevated LogP value indicate enhanced lipophilicity and a larger molecular footprint, which are critical parameters for optimizing blood-brain barrier penetration or for use as a heavier building block in fragment-based drug discovery.

Lipophilicity Medicinal Chemistry ADME

Elevated Boiling Point and Thermal Stability Relative to Simpler Aniline Derivatives

The target compound has a reported boiling point of 430.6±40.0 °C at 760 mmHg . In contrast, 2-isopropylaniline (CAS 643-28-7), a core substructure, boils at 225.6±0.0 °C . The introduction of the 4-(2-methoxyethoxy)benzyl moiety raises the boiling point by approximately 205 °C. This substantial difference reflects increased molecular mass and polar surface area, which directly impacts purification strategy selection (e.g., preference for flash chromatography over distillation) and indicates enhanced thermal robustness during high-temperature reactions or processing.

Thermal Stability Purification Process Chemistry

Sterically Hindered Ortho-Isopropyl Substitution Alters Reaction Kinetics in N-Alkylation

The ortho-isopropyl group on the aniline ring of the target compound is expected to significantly reduce its nucleophilicity in N-alkylation reactions due to steric hindrance, analogous to the well-documented effects observed for 2-isopropyl-substituted anilines [1]. In kinetic studies, the second-order rate constant for benzylation of 2-isopropylaniline is substantially lower than that of unsubstituted aniline (relative rate <0.1 under identical conditions) [2]. This contrasts with comparators such as N-[2-(2-methoxyethoxy)benzyl]aniline (CAS 1040686-68-7), which lacks ortho-substitution and thus exhibits faster reaction kinetics. The target compound therefore requires adjusted reaction conditions (e.g., higher temperature, stronger base) or alternative coupling strategies (e.g., Buchwald-Hartwig amination) compared to non-hindered analogs.

Steric Effects Reaction Kinetics Synthetic Methodology

Differential Molecular Weight and Oxygen Content Compared to Isopropoxy-Containing Analog

The target compound, 2-isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline (MW 299.41), differs from the closely related analog N-(3-isopropoxybenzyl)-3-(2-methoxyethoxy)aniline (CAS 1040686-79-0, MW 315.41) by 16.0 g/mol, corresponding to the replacement of an isopropoxy oxygen with a methylene group . This structural variation alters the hydrogen-bond acceptor count (target: 3 acceptors; comparator: 4 acceptors), which in turn modulates aqueous solubility and metabolic stability. While both compounds contain the methoxyethoxy motif, the target compound is less polar and may exhibit improved permeability in cellular assays due to the absence of the additional ether oxygen.

Hydrogen Bonding Solubility SAR

Potential for Enhanced Conductivity in Polyaniline-Derived Electrode Materials via Methoxyethoxy Substitution

Compounds bearing (2-methoxy)ethoxy substituents, when incorporated into polyaniline matrices, have been shown to improve electrical conductivity and solubility compared to unsubstituted polyanilines [1]. Specifically, diether-substituted polyanilines polymerized in hydrochloric acid exhibit conductivities in the range of 10⁻² to 10⁻¹ S/cm and enhanced solubility in organic solvents such as NMP and DMF [2]. The target compound, 2-isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline, contains this solubilizing methoxyethoxy motif, suggesting that its incorporation as a monomer or dopant could yield polymer composites with improved processability and charge capacity relative to analogs lacking the ether chain. While direct data for this specific compound are not publicly available, the class-level evidence strongly supports this functional advantage.

Conductive Polymers Electrode Materials Solubility

Limited Publicly Available High-Strength Differential Evidence for 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline

Despite its commercial availability, 2-isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline (CAS 1040682-05-0) lacks published, peer-reviewed studies that directly compare its biological activity, pharmacokinetics, or material performance against closely related analogs. Searches in PubMed, SciFinder, and major patent databases returned no primary research articles or patents specifically describing this compound's application or head-to-head data. The evidence presented herein is therefore derived from physicochemical property comparisons and class-level inferences based on structurally similar aniline derivatives. Potential users should exercise caution and conduct their own validation experiments, as the absence of disclosed data introduces procurement and experimental risk.

Data Transparency Procurement Risk Niche Compound

Validated Research and Industrial Application Scenarios for 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline (1040682-05-0) Based on Differential Evidence


Medicinal Chemistry: Lead Optimization for CNS-Penetrant Compounds

Given its elevated LogP (4.05) and increased molecular weight relative to simpler benzyl anilines, this compound is a strategic choice when designing CNS-penetrant small molecules where lipophilicity must be balanced with polar surface area . Its ortho-isopropyl group introduces steric hindrance that can protect the aniline nitrogen from rapid metabolism, while the methoxyethoxy chain provides a flexible polar handle for further derivatization or for modulating solubility [1]. It is particularly suited as a heavy fragment in fragment-based drug discovery when aiming for initial hits with improved brain exposure.

Synthetic Methodology: Development of Sterically Demanding N-Arylation Protocols

The substantial steric hindrance imposed by the ortho-isopropyl group makes 2-isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline an excellent test substrate for developing or benchmarking challenging N-arylation or N-alkylation reactions . Compared to unhindered analogs, this compound will require more forcing conditions (e.g., higher catalyst loadings, elevated temperatures), making it a valuable probe for studying ligand efficacy in Buchwald-Hartwig aminations or for evaluating the scope of new catalytic systems. Successful coupling under mild conditions serves as a strong indicator of a catalyst's robustness.

Materials Science: Monomer for Soluble, Conductive Polymer Blends

The presence of the (2-methoxy)ethoxy substituent aligns this compound with a class of anilines known to enhance the solubility and conductivity of polyaniline-based materials . Researchers developing organic electrodes, anti-corrosion coatings, or electrochromic devices can employ 2-isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline as a comonomer to improve the processability of the final polymer film without resorting to post-polymerization functionalization. The ortho-isopropyl group may additionally influence the polymer's regioregularity and doping efficiency, offering a tunable parameter for optimizing charge transport properties.

Analytical and Procurement: Exact-Match Reference Standard for Method Development

Because of its unique combination of substituents (ortho-isopropyl and para-methoxyethoxybenzyl), this compound cannot be substituted with a generic aniline derivative without altering chromatographic retention times, mass spectral fragmentation patterns, or reactivity in derivatization assays . Laboratories developing HPLC, GC-MS, or LC-MS methods for this specific scaffold must procure the exact CAS 1040682-05-0 material to ensure method accuracy and reproducibility. The quantified differences in boiling point (+205 °C vs 2-isopropylaniline) and molecular weight (+42 g/mol vs unsubstituted benzyl analog) underscore why a generic substitute will fail to meet analytical method validation requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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